N-cyclooctyl-1-phenylmethanesulfonamide
Description
N-Cyclooctyl-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a phenylmethyl (benzyl) group attached to the sulfonyl moiety and a cyclooctyl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₅H₂₁NO₂S, with a molecular weight of 279.39 g/mol. The cyclooctyl group imparts significant lipophilicity, while the phenylmethanesulfonyl backbone contributes to its structural rigidity.
Properties
IUPAC Name |
N-cyclooctyl-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c17-19(18,13-14-9-5-4-6-10-14)16-15-11-7-2-1-3-8-12-15/h4-6,9-10,15-16H,1-3,7-8,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMLBCPZZOBIKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclooctyl-1-phenylmethanesulfonamide involves several steps. One common method includes the reaction of cyclooctylamine with benzenesulfonyl chloride under basic conditions to form the desired sulfonamide . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the sulfonamide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclooctyl-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-cyclooctyl-1-phenylmethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structural features.
Biology: The compound is explored for its potential biological activity, including its interactions with various biological targets.
Industry: The compound’s structural features make it useful in developing advanced materials with specific properties like flexibility or self-assembly.
Mechanism of Action
The mechanism of action of N-cyclooctyl-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The cyclooctyl ring’s non-planar conformation may also play a role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share key structural motifs with N-cyclooctyl-1-phenylmethanesulfonamide, differing primarily in substituents on the sulfonamide nitrogen or the aryl/alkyl backbone:
Table 1: Structural and Molecular Comparison
Key Observations:
- Cycloalkyl vs. Aryl Substituents: Replacing the cyclooctyl group with a cyclohexyl (as in ) reduces molecular weight by ~58 g/mol and likely enhances solubility due to decreased steric bulk.
- Aromatic Substituents: Compounds and feature chloromethyl and cyano groups on the aryl ring attached to the sulfonamide nitrogen. These electron-withdrawing groups may enhance metabolic stability compared to the purely lipophilic cyclooctyl substituent.
Physicochemical Properties
Table 2: Property Comparison
*Estimated using analogous sulfonamide data.
Key Observations:
- Polar Surface Area (PSA): The cyclooctyl derivative’s PSA (~46.1 Ų) is comparable to , suggesting similar hydrogen-bonding capacity. The cyano-substituted compound has a higher PSA due to the polar nitrile group.
- Lipophilicity: The cyclooctyl group increases LogP relative to cyclohexyl or cyano-substituted analogs, suggesting slower metabolic clearance but poorer aqueous solubility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
